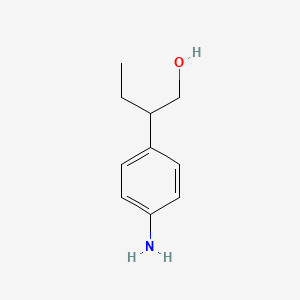

2-(4-Aminophenyl)butanol

Description

2-(4-Aminophenyl)butanol is a hypothetical or less-documented compound featuring a butanol chain (four-carbon alcohol) linked to a 4-aminophenyl group. This article compares this compound with key analogs, focusing on molecular structure, physicochemical properties, and biological activities.

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

2-(4-aminophenyl)butan-1-ol |

InChI |

InChI=1S/C10H15NO/c1-2-8(7-12)9-3-5-10(11)6-4-9/h3-6,8,12H,2,7,11H2,1H3 |

InChI Key |

MMDHWPRRPCMTBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CO)C1=CC=C(C=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes critical data for 2-(4-Aminophenyl)butanol analogs derived from the evidence:

| Compound Name | CAS RN | Molecular Formula | Molecular Weight | Physical State | Melting Point (°C) | Solubility | Key Functional Groups |

|---|---|---|---|---|---|---|---|

| 2-(4-Aminophenyl)ethanol | 104-10-9 | C₈H₁₁NO | 137.18 | Solid | 108–110 | Soluble in methanol | Hydroxyl, primary amine |

| 4-Amino-2-butanol | 33023-1A | C₄H₁₁NO | 89.13 | Liquid | N/A | N/A | Hydroxyl, primary amine |

| 2-Amino-4-phenylbutane | 22374-89-6 | C₁₀H₁₅N | 149.24 | Colorless liquid | N/A | N/A | Primary amine, phenyl |

| 4-Phenyl-2-butanone | 2550-26-7 | C₁₀H₁₂O | 148.20 | Liquid | N/A | N/A | Ketone, phenyl |

| 2-(4-Aminophenyl)-1H-benzimidazol-2-amine | 415-910-7 | C₁₃H₁₂N₄ | 224.26 | Solid | N/A | N/A | Heterocyclic, amine |

Key Observations:

- Chain Length and Functional Groups: 2-(4-Aminophenyl)ethanol (ethanol chain) has a lower molecular weight (137.18) compared to hypothetical this compound, which would have a longer butanol chain (~C₁₀H₁₅NO, estimated MW ~165–180). 4-Phenyl-2-butanone lacks hydroxyl and amine groups, making it less polar than this compound, as seen in its liquid state and ketone-dominated reactivity .

- Thermal Stability: 2-(4-Aminophenyl)ethanol’s melting point (108–110°C) suggests moderate stability, likely due to hydrogen bonding from hydroxyl and amine groups. Butanol analogs may exhibit lower melting points due to increased chain flexibility .

Antitumor Potential:

- Benzothiazole Derivatives: Compounds like 2-(4-aminophenyl)benzothiazole () show significant antitumor activity against multiple cancer cell lines. The 4-aminophenyl group enhances bioactivity by facilitating interactions with cellular targets .

Industrial and Laboratory Uses:

- 4-Phenyl-2-butanone: Used as a laboratory chemical (), highlighting the role of ketones in organic synthesis.

- 2-Amino-4-phenylbutane: Structural similarity to psychoactive compounds makes it relevant in drug development research ().

Q & A

Basic: What synthetic routes are recommended for preparing 2-(4-Aminophenyl)butanol, and how can reaction purity be optimized?

Methodological Answer:

The synthesis of this compound can be approached via reductive amination or Grignard addition. For example, starting with 4-nitrobenzaldehyde, a Grignard reagent (e.g., CH₂CH₂MgBr) can be added to form the alcohol intermediate, followed by catalytic hydrogenation to reduce the nitro group to an amine . Purity optimization involves column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water. Monitoring via TLC and HPLC ensures minimal byproducts .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of the aminophenyl group (δ 6.5–7.0 ppm for aromatic protons) and butanol chain (δ 1.5–3.5 ppm for CH₂ and OH groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₀H₁₅NO, expected m/z 165.115) and fragmentation patterns .

- FT-IR : Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹, O-H at ~3300 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Methodological Answer:

Discrepancies may arise from structural analogs (e.g., varying chain lengths or substituents) or assay conditions. To address this:

- Structural Comparison : Use computational tools (e.g., molecular docking) to compare binding affinities of this compound with analogs like 2-(4-Aminophenyl)ethanol .

- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, solvent, cell lines) to isolate variables. Cross-validate results using orthogonal assays (e.g., SPR for binding, in vitro enzyme inhibition) .

Advanced: What experimental strategies optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

- Stepwise Monitoring : Use inline FT-IR or LC-MS to track intermediates and adjust reaction times/temperatures dynamically .

- Catalyst Optimization : Test palladium or nickel catalysts for hydrogenation steps; ligand selection (e.g., BINAP) can enhance enantioselectivity if chirality is critical .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while methanol/water mixtures enhance crystallization .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as aromatic amines may be toxic .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal and adhere to institutional guidelines for organic waste .

Advanced: How can researchers evaluate the potential of this compound in material science applications?

Methodological Answer:

- Optoelectronic Properties : Measure UV-Vis absorption and fluorescence spectra to assess suitability for organic semiconductors or sensors .

- Polymer Compatibility : Test copolymerization with acrylates or epoxies using radical initiators (e.g., AIBN) and analyze thermal stability via TGA .

- Surface Modification : Functionalize nanoparticles or graphene oxide with this compound via silane coupling, then characterize using XPS or AFM .

Advanced: How to design a structure-activity relationship (SAR) study for this compound derivatives?

Methodological Answer:

- Variation Points : Modify the butanol chain length, introduce substituents (e.g., halogens, methoxy groups), or replace the amine with other functional groups .

- Activity Profiling : Screen derivatives against target proteins (e.g., kinases) using high-throughput assays. Correlate activity trends with computational descriptors (e.g., logP, H-bond donors) .

- Data Analysis : Apply multivariate statistics (e.g., PCA) to identify critical structural features influencing bioactivity .

Basic: What are the solubility characteristics of this compound, and how do they impact experimental design?

Methodological Answer:

this compound is sparingly soluble in water but soluble in polar organic solvents (e.g., ethanol, DMSO). For biological assays:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.